

# head-to-head comparison of TA-1887 and empagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TA-1887  |           |
| Cat. No.:            | B1681866 | Get Quote |

# Comparative Analysis of TA-1887 and Empagliflozin

Note on **TA-1887**: As of the current date, there is no publicly available scientific literature, clinical trial data, or regulatory information for a compound designated "**TA-1887**" as a therapeutic agent for metabolic or cardiovascular diseases. The designation "**TA-1887**" does not appear in prominent medical research databases. However, information is available for an investigational gene therapy, JNJ-81201887 (also referred to as JNJ-1887), for the treatment of geographic atrophy, an advanced form of age-related macular degeneration.[1][2][3][4] Given the different therapeutic area and modality, a direct head-to-head comparison with the anti-diabetic agent empagliflozin is not feasible.

This guide will therefore provide a comprehensive overview of empagliflozin, structured to meet the requirements of a comparative analysis, which can serve as a benchmark for future comparisons.

## **Empagliflozin: A Comprehensive Profile**

Empagliflozin is an orally administered, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[5][6] It is utilized in the management of type 2 diabetes mellitus and has demonstrated significant benefits in reducing cardiovascular and renal complications.[5][7] [8]

#### **Mechanism of Action**







Empagliflozin's primary mechanism involves the inhibition of SGLT2 in the proximal tubules of the kidneys.[7][9] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[8][9][10] By blocking SGLT2, empagliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria).[7][9] This process lowers blood glucose levels in an insulin-independent manner. [7][9]

The resulting osmotic diuresis and natriuresis contribute to a reduction in plasma volume and blood pressure.[11][12] These hemodynamic effects, along with metabolic changes, are thought to underlie the observed cardiovascular and renal protective benefits.[11][13]





Click to download full resolution via product page

Caption: Mechanism of action of empagliflozin.



#### **Pharmacokinetic Profile**

The pharmacokinetic properties of empagliflozin are summarized in the table below.

| Parameter                                | Value                                                  | Reference |
|------------------------------------------|--------------------------------------------------------|-----------|
| Absorption                               | Rapidly absorbed following oral administration.        | [6][14]   |
| Time to Peak Plasma Concentration (Tmax) | Approximately 1.33–3.0 hours.                          | [6]       |
| Metabolism                               | Primarily metabolized via glucuronidation.             | [5][14]   |
| Elimination Half-Life                    | Approximately 12.4 hours (apparent terminal).          | [5]       |
| Excretion                                | Primarily excreted in urine (54.4%) and feces (41.2%). | [5][14]   |

### **Clinical Efficacy and Safety Data**

The landmark EMPA-REG OUTCOME® trial was a multicenter, randomized, double-blind, placebo-controlled study that evaluated the effect of empagliflozin on cardiovascular outcomes in patients with type 2 diabetes and established cardiovascular disease.[15][16][17]

Table 1: Key Cardiovascular Outcomes from the EMPA-REG OUTCOME® Trial



| Outcome                                                              | Empagliflozin<br>(N=4687) | Placebo<br>(N=2333) | Hazard Ratio<br>(95.02% CI) | P-value            |
|----------------------------------------------------------------------|---------------------------|---------------------|-----------------------------|--------------------|
| Primary Composite Outcome(CV death, nonfatal MI, or nonfatal stroke) | 10.5%                     | 12.1%               | 0.86 (0.74-0.99)            | 0.04 (superiority) |
| Death from<br>Cardiovascular<br>Causes                               | 3.7%                      | 5.9%                | 0.62 (0.49-0.77)            | <0.001             |
| Hospitalization for Heart Failure                                    | 2.7%                      | 4.1%                | 0.65 (0.50-0.85)            | <0.001             |
| Death from Any<br>Cause                                              | 5.7%                      | 8.3%                | 0.68 (0.57-0.82)            | <0.001             |
| Data from Zinman B, et al. N Engl J Med. 2015.[16]                   |                           |                     |                             |                    |

Table 2: Key Renal Outcomes from the EMPA-REG OUTCOME® Trial



| Outcome                                                 | Empagliflozin | Placebo | Hazard Ratio<br>(95% CI) | P-value |
|---------------------------------------------------------|---------------|---------|--------------------------|---------|
| Incident or<br>Worsening<br>Nephropathy                 | 12.7%         | 18.8%   | 0.61 (0.53-0.70)         | <0.001  |
| Doubling of<br>Serum<br>Creatinine                      | 1.5%          | 2.6%    | 0.56 (0.39-0.79)         | <0.001  |
| Initiation of Renal- Replacement Therapy                | 0.3%          | 0.6%    | 0.45 (0.21-0.97)         | 0.04    |
| Data from<br>Wanner C, et al.<br>N Engl J Med.<br>2016. |               |         |                          |         |

Common adverse events associated with empagliflozin include genital mycotic infections and urinary tract infections.[7][14] Due to its diuretic effect, it can also lead to volume depletion-related events, particularly in vulnerable populations.[7][13]

### **Experimental Protocols**

EMPA-REG OUTCOME® Trial Methodology

- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
- Participants: 7020 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.
- Intervention: Patients were randomly assigned to receive empagliflozin 10 mg, empagliflozin 25 mg, or placebo once daily, in addition to standard of care.
- Primary Outcome: A composite of death from cardiovascular causes, nonfatal myocardial infarction (excluding silent MI), or nonfatal stroke.



- Key Secondary Outcome: A composite of the primary outcome plus hospitalization for unstable angina.
- Statistical Analysis: A Cox proportional-hazards model was used to analyze the time to the first occurrence of the primary outcome. The trial was designed to test for noninferiority and, if noninferiority was established, for superiority.[16]



Click to download full resolution via product page

Caption: EMPA-REG OUTCOME® trial workflow.

## Conclusion



While a direct comparison with **TA-1887** is not possible due to the lack of public data for a relevant compound with this designation, empagliflozin stands as a well-characterized SGLT2 inhibitor with a robust body of evidence supporting its efficacy and safety. Its unique mechanism of action provides glycemic control while also offering significant cardiovascular and renal protection for patients with type 2 diabetes. The data presented herein for empagliflozin can serve as a comprehensive benchmark for evaluating novel therapeutic agents in this class.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase 1 Clinical Trials [inimedicalconnect.com]
- 2. SCGE Platform [scge.mcw.edu]
- 3. Phase 1 Study of JNJ-81201887 Gene Therapy in Geographic Atrophy Secondary to Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Janssen to Highlight Innovation in Retinal Pipeline at the Association for Research in Vision and Ophthalmology (ARVO) 2023 Annual Meeting [jnj.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacokinetic and Pharmacodynamic Profile of Empagliflozin, a Sodium Glucose Co-Transporter 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Empagliflozin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. blog.irjpl.org [blog.irjpl.org]
- 9. What is the mechanism of Empagliflozin? [synapse.patsnap.com]
- 10. SGLT2 inhibitor Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review PMC [pmc.ncbi.nlm.nih.gov]



- 13. Sodium-Glucose Transport 2 (SGLT2) Inhibitors StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients -American College of Cardiology [acc.org]
- 16. Empagliflozin, Cardiovascular Outcomes, and Mortality in Type 2 Diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [head-to-head comparison of TA-1887 and empagliflozin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681866#head-to-head-comparison-of-ta-1887-and-empagliflozin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com